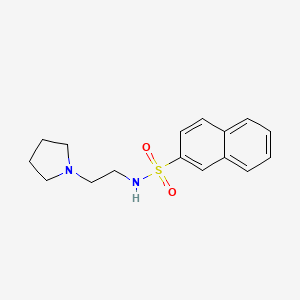
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a cyano group, a methoxyphenyl group, a methyl group, and a naphthyl group. The stereochemistry of the compound is denoted by the (S,S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzaldehyde with a suitable cyanide source, such as sodium cyanide, in the presence of a base like potassium carbonate. This reaction forms an intermediate compound.
Addition of Naphthyl Group: The intermediate is then subjected to a Friedel-Crafts acylation reaction with 1-naphthyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the naphthyl group.
Stereoselective Reduction: The resulting compound undergoes a stereoselective reduction using a chiral reducing agent, such as (S)-2-methyl-2-butanol, to obtain the desired (S,S) configuration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(R,R)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid: The racemic mixture containing both (S,S) and (R,R) enantiomers.
2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)propanoic acid derivatives: Compounds with modifications to the cyano, methoxy, or naphthyl groups.
Uniqueness
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-(naphthalen-1-yl)propanoic acid is unique due to its specific (S,S) stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C22H19NO3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(2S,3S)-2-cyano-3-(2-methoxyphenyl)-2-methyl-3-naphthalen-1-ylpropanoic acid |
InChI |
InChI=1S/C22H19NO3/c1-22(14-23,21(24)25)20(18-11-5-6-13-19(18)26-2)17-12-7-9-15-8-3-4-10-16(15)17/h3-13,20H,1-2H3,(H,24,25)/t20-,22+/m0/s1 |
InChI Key |
OLFLGDVJYKREPU-RBBKRZOGSA-N |
Isomeric SMILES |
C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B8441933.png)
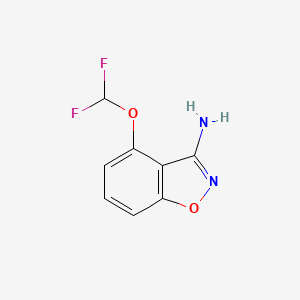
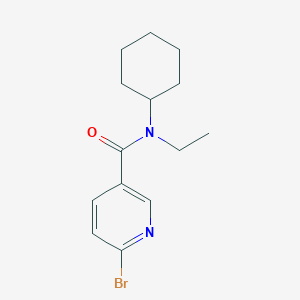

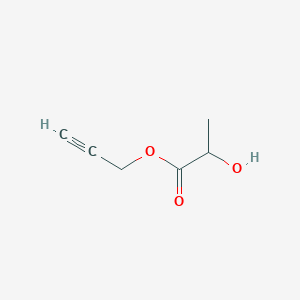
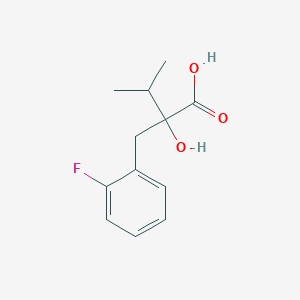
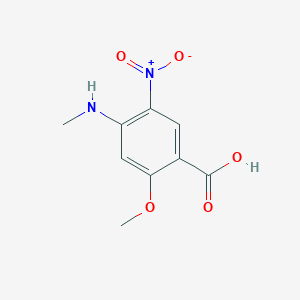
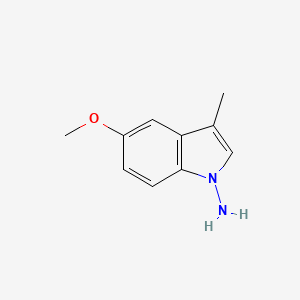
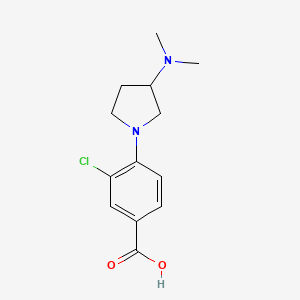
![7-[2-(2-Aminothiazol-4-yl)-2-carboxymethoxyiminoacetamido]-3-vinyl-3-cephem-4-carboxylic acid](/img/structure/B8442005.png)
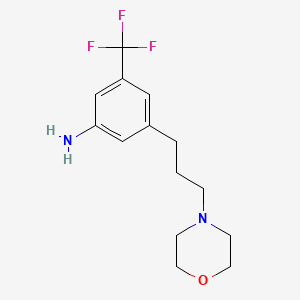
![8-cyclopropyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B8442030.png)
![6-Chloro-4-(3-methoxy-phenoxy)-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B8442035.png)
